Physicochemical Differentiation: Elevated Lipophilicity (XLogP) Driven by Chloro Substitution
The presence of the 4-chloro substituent on the benzoyl ring significantly increases the calculated lipophilicity (XLogP) of 3-Amino-2-(4-chlorobenzoyl)-6-nitrobenzofuran compared to its non-halogenated analog. Higher lipophilicity is a key determinant of membrane permeability, plasma protein binding, and metabolic clearance [1].
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (XLogP) |
|---|---|
| Target Compound Data | XLogP = 4.3 |
| Comparator Or Baseline | 3-Amino-2-benzoyl-6-nitrobenzofuran (CAS 351003-27-5): XLogP = 3.7 |
| Quantified Difference | ΔXLogP = +0.6 |
| Conditions | Calculated by XLogP3 algorithm (PubChem release 2025.04.14) |
Why This Matters
A difference of 0.6 XLogP units represents a substantial increase in lipophilicity, which directly influences the compound's ADME profile and can be a primary selection criterion for lead optimization programs seeking to improve cell permeability.
- [1] PubChem. (n.d.). 3-Amino-2-(4-chlorobenzoyl)-6-nitrobenzofuran. PubChem CID 4499001. View Source
- [2] PubChem. (n.d.). 3-Amino-2-benzoyl-6-nitrobenzofuran. PubChem CID 5061996. View Source
